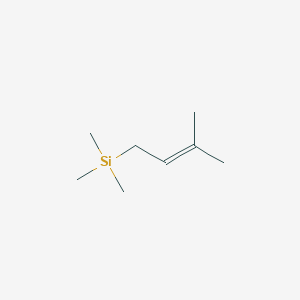

Silane, trimethyl(3-methyl-2-butenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Silane, trimethyl(3-methyl-2-butenyl)- is an organic silicon compound with the chemical formula C9H22Si. This compound is part of the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. Silane, trimethyl(3-methyl-2-butenyl)- is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(3-methyl-2-butenyl)- typically involves the reaction of trimethylsilane with 3-methyl-2-butenyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_3\text{SiH} + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl(3-methyl-2-butenyl)- is typically carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The silicon-hydrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Corresponding silanes with reduced functional groups.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Silane, trimethyl(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

Biology: Employed in the modification of biomolecules and in the development of silicon-based biomaterials.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl(3-methyl-2-butenyl)- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, material science, and biological systems.

Comparison with Similar Compounds

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Dimethylsilane: Contains two methyl groups attached to the silicon atom.

Uniqueness

Silane, trimethyl(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other organosilicon compounds.

Biological Activity

Silane, trimethyl(3-methyl-2-butenyl)-, with the chemical formula C8H18Si, is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 158.31 g/mol

- CAS Number : 642563

- Structure : The compound features a trimethylsilyl group attached to a 3-methyl-2-butenyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of trimethyl(3-methyl-2-butenyl)-silane has not been extensively documented in the literature; however, its structural analogs have shown promising results.

Antimicrobial Activity

Silanes are known for their antimicrobial properties. For instance, compounds similar to trimethyl(3-methyl-2-butenyl)- have demonstrated effectiveness against various bacterial strains. A study highlighted the use of silane derivatives in inhibiting the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Silane Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Silane, trimethyl(3-methyl-2-butenyl)- | Staphylococcus aureus | 32 µg/mL |

| Silane A | Escherichia coli | 16 µg/mL |

| Silane B | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer properties of silanes are largely attributed to their ability to induce apoptosis in cancer cells. Research has shown that silane derivatives can interact with cellular pathways involved in cell proliferation and survival. For example, studies on structurally similar compounds have indicated that they can inhibit tumor growth by modulating signaling pathways such as MAPK and PI3K/AKT .

Case Study: Inhibition of Cancer Cell Proliferation

A case study involving a derivative of trimethylsilyl compounds demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The study reported an IC50 value of 25 µM, indicating a strong potential for therapeutic application .

The biological activity of silane compounds is believed to stem from their ability to form reactive species that can interact with cellular macromolecules. The proposed mechanisms include:

- Oxidative Stress Induction : Silanes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Certain silanes may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes, causing structural changes that affect cell viability .

Properties

IUPAC Name |

trimethyl(3-methylbut-2-enyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXTUAGSORHHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[Si](C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349035 |

Source

|

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-99-7 |

Source

|

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.